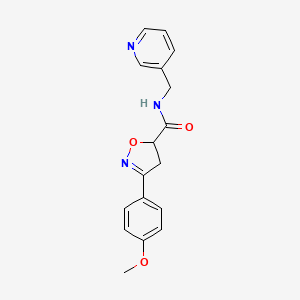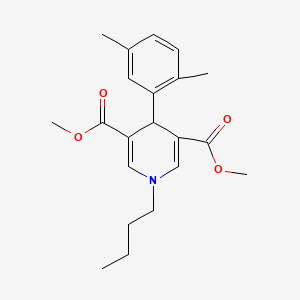
dimethyl 1-butyl-4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
説明
Dimethyl 1-butyl-4-(2,5-dimethylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as DMDD, is a chemical compound with potential applications in scientific research. DMDD belongs to the class of pyridine derivatives and has a molecular formula of C21H27NO4. This compound is synthesized through a multi-step process involving several chemical reactions.
作用機序
The mechanism of action of DMDD is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cell proliferation. DMDD has been shown to inhibit the production of ROS and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
DMDD has been found to exhibit significant antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. DMDD has also been shown to have potential anticancer activity, particularly against breast cancer cells. Additionally, DMDD has been studied for its potential use in the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
DMDD has several advantages as a potential research tool. This compound exhibits significant antioxidant and anti-inflammatory properties, which can be useful in studying the mechanisms of oxidative stress and inflammation in various disease states. DMDD also has potential anticancer activity, which can be useful in studying the mechanisms of cancer cell proliferation and survival. However, DMDD has some limitations as a research tool. This compound is relatively expensive and difficult to synthesize, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research involving DMDD. One area of research could involve the development of DMDD-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another area of research could involve the use of DMDD as a research tool for studying the mechanisms of oxidative stress and inflammation in various disease states. Additionally, further studies could be conducted to investigate the potential anticancer activity of DMDD and to identify the underlying mechanisms of this activity.
科学的研究の応用
DMDD has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit significant antioxidant and anti-inflammatory properties. DMDD has also been shown to have potential anticancer activity, particularly against breast cancer cells. Additionally, DMDD has been studied for its potential use in the development of drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
dimethyl 1-butyl-4-(2,5-dimethylphenyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-6-7-10-22-12-17(20(23)25-4)19(18(13-22)21(24)26-5)16-11-14(2)8-9-15(16)3/h8-9,11-13,19H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIILWCNDDCQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(C(=C1)C(=O)OC)C2=C(C=CC(=C2)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



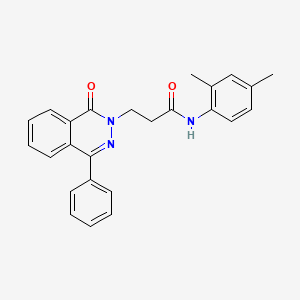
![methyl 3-[({[5-benzyl-3-(ethoxycarbonyl)-2-thienyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4696132.png)
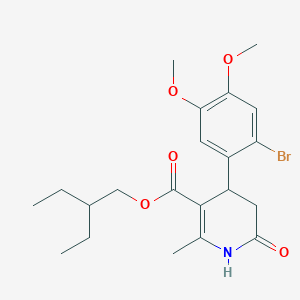
![1-[4-(benzyloxy)phenyl]-4-[(3,4-dichlorophenyl)acetyl]piperazine](/img/structure/B4696148.png)
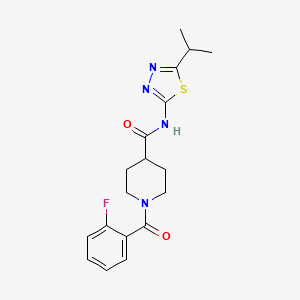
![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4696170.png)
![3-[(4-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4696183.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4696185.png)
![1-(4-methoxybenzyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4696186.png)
![N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4696192.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4696194.png)
![1-benzoyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4696200.png)
